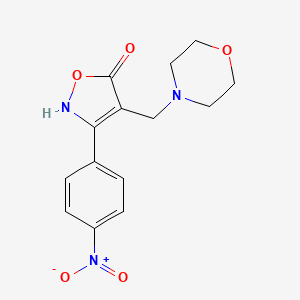
5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a morpholinomethyl group and a nitrophenyl group attached to the isoxazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the isoxazole intermediate with morpholine and formaldehyde under Mannich reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Reduction: 4-(Morpholinomethyl)-3-(4-aminophenyl)isoxazol-5(2H)-one
Substitution: Various substituted isoxazoles depending on the nucleophile used
Hydrolysis: Corresponding carboxylic acids and amines
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the morpholinomethyl group may enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Morpholinomethyl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, potentially altering its reactivity and biological activity.
3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the morpholinomethyl group, which may affect its solubility and interaction with biological targets.
4-(Piperidin-1-ylmethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one: Similar structure but with a piperidine ring instead of morpholine, which may influence its chemical and biological properties.
Uniqueness
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the presence of both the morpholinomethyl and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Eigenschaften
CAS-Nummer |
61194-99-8 |
|---|---|
Molekularformel |
C14H15N3O5 |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
4-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O5/c18-14-12(9-16-5-7-21-8-6-16)13(15-22-14)10-1-3-11(4-2-10)17(19)20/h1-4,15H,5-9H2 |
InChI-Schlüssel |
WUVJSOWCXAYARD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


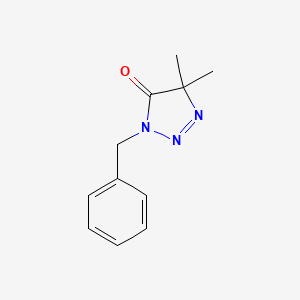
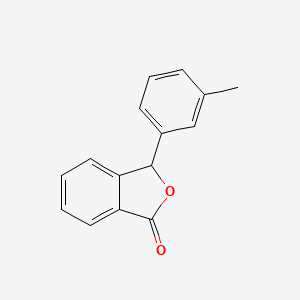
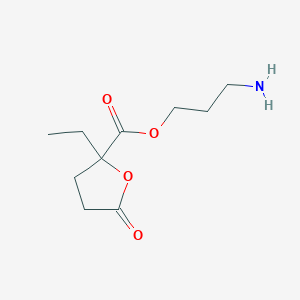
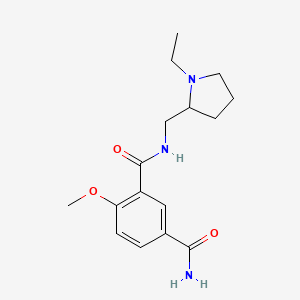

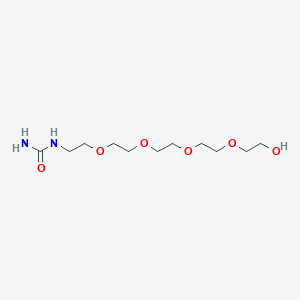
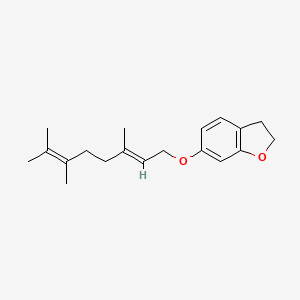
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
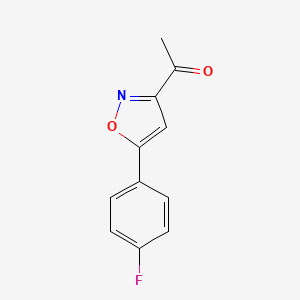

![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
